molecular formula C10H8N4O4 B7896635 2-hydroxy-5-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid

2-hydroxy-5-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid

Cat. No.: B7896635
M. Wt: 248.19 g/mol
InChI Key: SQZJESGYHBDZBZ-UHFFFAOYSA-N
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Description

The compound identified as “2-hydroxy-5-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid” is a chemical entity with unique properties and applications. It is often used in various scientific research fields due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid involves several steps, each requiring specific reaction conditions. The exact synthetic route can vary, but typically involves the use of high-purity reagents and controlled reaction environments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce alcohols or ketones, while reduction reactions may yield alkanes or alcohols.

Scientific Research Applications

2-hydroxy-5-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-hydroxy-5-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes and functions.

Properties

IUPAC Name

2-hydroxy-5-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c15-7-2-1-5(3-6(7)9(17)18)12-10-13-8(16)4-11-14-10/h1-4,15H,(H,17,18)(H2,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZJESGYHBDZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=O)C=NN2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NC2=NC(=O)C=NN2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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